molecular formula C16H23N3O3 B248775 N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide

Cat. No. B248775
M. Wt: 305.37 g/mol
InChI Key: QQGCLIXTXDJZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BDP is a white crystalline powder that is soluble in water and has a molecular weight of 311.4 g/mol.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin by neurons in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have an antidepressant effect. N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide has also been shown to bind to the dopamine transporter, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide has been shown to have several biochemical and physiological effects, including antidepressant, anxiolytic, and anti-addictive effects. N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide in lab experiments is its high selectivity for the serotonin and dopamine transporters, which allows for more precise targeting of these receptors. However, one limitation of using N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide is its relatively low potency compared to other SSRIs, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for the study of N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide. One direction is the development of more potent derivatives of N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide that can be used at lower doses. Another direction is the study of N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide in combination with other drugs, such as ketamine, for the treatment of depression. Finally, the study of N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide in animal models of addiction may lead to the development of new treatments for drug addiction.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide can be synthesized by reacting 3-(4-ethylpiperazin-1-yl)propan-1-amine with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide as a white crystalline powder with a yield of around 70%.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide has been shown to bind to the serotonin transporter, which is involved in the regulation of mood, anxiety, and depression. N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide

InChI

InChI=1S/C16H23N3O3/c1-2-18-7-9-19(10-8-18)6-5-16(20)17-13-3-4-14-15(11-13)22-12-21-14/h3-4,11H,2,5-10,12H2,1H3,(H,17,20)

InChI Key

QQGCLIXTXDJZQA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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